N-butyl-1-methyl-1H-pyrazol-4-amine
Description
N-butyl-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived amine characterized by a methyl group at the 1-position and a butyl substituent on the amine at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activity, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-butyl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3/c1-3-4-5-9-8-6-10-11(2)7-8/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
XBFJGOABOLGEAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CN(N=C1)C |
Origin of Product |
United States |
Preparation Methods
Sequential N-Alkylation and Nitro Reduction
A patent by CN113264919A outlines a two-step synthesis for analogous pyrazol-4-amine derivatives:
-
Substitution Reaction : 4-Nitro-1H-pyrazole reacts with alkyl halides (e.g., 2-methoxy-4-chloropyridine) in the presence of a base (e.g., NaH or CsCO) at 70–120°C.
-
Catalytic Hydrogenation : The nitro group is reduced to an amine using palladium on carbon (Pd/C) or Raney nickel under .
Adaptation for Target Compound :
Table 1: Alkylation Conditions and Yields
Direct N-Alkylation Using Alcohols
Iridium-Catalyzed Methodology
Recent advances in N-alkylation employ iridium catalysts to couple amines with alcohols. A study in ACS Omega demonstrates this for aniline derivatives:
-
Conditions : 1% [IrClCp*], KOtBu, 120°C, 20 hours.
-
Mechanism : Borrowing hydrogen pathway, where the alcohol is dehydrogenated to an aldehyde, forming an imine intermediate before reduction.
Application to Pyrazole Systems :
-
React 1-methyl-1H-pyrazol-4-amine with butanol under similar conditions.
-
Optimize catalyst loading (0.5–2 mol%) and base (KOtBu vs. CsCO) to enhance yields.
Table 2: Catalytic N-Alkylation Performance
Regioselective Synthesis via Cyclocondensation
Knorr Pyrazole Synthesis
Traditional pyrazole formation involves cyclocondensation of hydrazines with 1,3-diketones. For N-butyl-1-methyl derivatives:
-
React methyl hydrazine with acetylacetone to form 1-methyl-1H-pyrazol-4-amine.
-
Alkylate the amine with butyl bromide under basic conditions.
Challenges :
-
Competing alkylation at multiple ring positions.
-
Low yields (<50%) due to steric hindrance from the methyl group.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Scalability
| Method | Steps | Total Yield (%) | Scalability | Cost |
|---|---|---|---|---|
| Nitro Reduction | 2 | 63 | High | Low |
| Ir-Catalyzed | 1 | 85 | Moderate | High |
| Cyclocondensation | 2 | 40 | Low | Moderate |
Key Findings :
-
Nitro Reduction : Most scalable for industrial use but requires handling hazardous intermediates.
-
Catalytic Alkylation : Higher yields but limited by catalyst cost and sensitivity to oxygen.
Experimental Optimization and Case Studies
Chemical Reactions Analysis
Types of Reactions: N-butyl-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the butyl group, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like potassium carbonate or sodium hydride.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-butyl-1-methyl-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is studied for its potential bioactivity. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug discovery and development. Pyrazole derivatives have been identified as key scaffolds in the design of new therapeutic agents targeting various diseases, including cancer, inflammation, and infectious diseases.
Industry: this compound is used in the development of new materials with unique properties. It is also employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-butyl-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and pain.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-butyl-1-methyl-1H-pyrazol-4-amine with structurally related pyrazol-4-amine derivatives, emphasizing substituent effects, physicochemical properties, and synthetic methodologies.
Key Observations:
Substituent Effects on Reactivity :
- The presence of electron-withdrawing groups (e.g., pyridinyl in ) increases polarity and may enhance solubility in polar solvents compared to alkyl-substituted analogs like this compound.
- Bulky substituents (e.g., benzyl in ) may sterically hinder nucleophilic reactions at the amine group, affecting synthetic utility.
Synthetic Methodologies: Copper-catalyzed coupling (e.g., using CuBr in ) is common for introducing aryl/heteroaryl groups to pyrazoles.
Spectral and Analytical Data :
- HRMS and NMR are critical for confirming molecular identity. For example, the cyclopropyl derivative showed a distinct [M+H]⁺ peak at m/z 215, while IR data highlighted N-H stretching frequencies.
Yield and Purity :
- Low yields (e.g., 17.9% for the cyclopropyl analog ) suggest challenges in optimizing reaction conditions for pyrazole-4-amine derivatives.
Biological Activity
N-butyl-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by a five-membered nitrogen-containing heterocycle with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄N₄ |
| Molecular Weight | 140.19 g/mol |
| Structure | Chemical Structure |
This unique structure contributes to its reactivity and interaction with various biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
2. Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By modulating these enzymes, this compound can potentially reduce inflammation and associated pain.
3. Anticancer Potential
Emerging evidence suggests that this pyrazole derivative may also possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells by inhibiting key signaling pathways such as FLT3 and BCR-ABL, which are often activated in leukemia . The compound's structural similarity to other known anticancer agents allows it to interact with cellular targets involved in tumor growth and proliferation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanism of action includes:
- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, leading to decreased production of pro-inflammatory mediators.
- Receptor Modulation : It may modulate the activity of receptors involved in cell signaling, which can alter cellular responses to external stimuli.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, treatment with this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups. The study concluded that the compound effectively reduced inflammation through COX inhibition .
Study 3: Anticancer Activity
Research involving leukemia cell lines demonstrated that this compound significantly induced apoptosis at concentrations above 10 nM. Flow cytometry analysis showed increased early and late apoptotic cells after treatment, indicating its potential as a therapeutic agent in cancer therapy .
Q & A
Q. What established synthetic routes are available for N-butyl-1-methyl-1H-pyrazol-4-amine, and what reaction conditions are critical for optimal yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a multi-step approach may include:
- Step 1: Preparation of the pyrazole core via cyclization of hydrazine derivatives with diketones.
- Step 2: Alkylation at the pyrazole N1 position using butyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Step 3: Purification via column chromatography or recrystallization. Critical parameters include temperature control (to avoid side reactions), solvent polarity (DMF or DMSO enhances reactivity), and stoichiometric ratios of reactants .
Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents decomposition |
| Base | K₂CO₃ or Cs₂CO₃ | Facilitates alkylation |
| Solvent | DMF/DMSO | Enhances solubility |
Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR:
- Pyrazole protons (H-3 and H-5) appear as singlets at δ 7.2–7.5 ppm.
- N-methyl group resonates as a singlet at δ 3.8–4.0 ppm.
- Butyl chain protons show peaks at δ 0.9–1.6 ppm (CH₃, CH₂).
- ¹³C NMR:
- Pyrazole carbons: C-4 (amine-bearing) at δ 145–150 ppm.
- IR:
- N-H stretch at ~3300 cm⁻¹ (amine group).
- C-N absorption at 1250–1350 cm⁻¹ .
Q. What physicochemical properties are critical for handling this compound in experimental settings?
Methodological Answer: Key properties include:
- Solubility: Preferentially soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.
- Stability: Degrades under strong acidic/basic conditions; store at –20°C in inert atmospheres.
- Melting Point: Typically 80–100°C (varies with purity).
Table 2: Physicochemical Data
| Property | Value/Behavior | Source |
|---|---|---|
| Solubility (H₂O) | <1 mg/mL | |
| Stability | pH-sensitive |
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?
Methodological Answer:
- Use SHELX programs for refinement:
Q. What strategies optimize reaction yield in the synthesis of this compound under varying catalytic conditions?
Methodological Answer:
Q. How can computational methods predict the biological targets of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors.
- Pharmacophore Modeling: Identify key interactions (e.g., hydrogen bonds with pyrazole N-atoms) .
- Validate predictions with surface plasmon resonance (SPR) to measure binding affinities .
Q. How should researchers design binding affinity assays to evaluate the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays:
Q. What analytical techniques are recommended for resolving contradictions in synthetic yields or purity data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
